molecular formula C8H9BClFO4 B14775429 (2-Chloro-5-fluoro-4-(methoxymethoxy)phenyl)boronic acid

(2-Chloro-5-fluoro-4-(methoxymethoxy)phenyl)boronic acid

Cat. No.: B14775429
M. Wt: 234.42 g/mol
InChI Key: BHUMBRXMNFZPQE-UHFFFAOYSA-N
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Description

(2-Chloro-5-fluoro-4-(methoxymethoxy)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chloro, fluoro, and methoxymethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-fluoro-4-(methoxymethoxy)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dioxane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-fluoro-4-(methoxymethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (2-Chloro-5-fluoro-4-(methoxymethoxy)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific reaction and the nature of the coupling partner.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-5-fluoro-4-(methoxymethoxy)phenyl)boronic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, along with a methoxymethoxy group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable reagent in selective cross-coupling reactions .

Properties

Molecular Formula

C8H9BClFO4

Molecular Weight

234.42 g/mol

IUPAC Name

[2-chloro-5-fluoro-4-(methoxymethoxy)phenyl]boronic acid

InChI

InChI=1S/C8H9BClFO4/c1-14-4-15-8-3-6(10)5(9(12)13)2-7(8)11/h2-3,12-13H,4H2,1H3

InChI Key

BHUMBRXMNFZPQE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1Cl)OCOC)F)(O)O

Origin of Product

United States

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